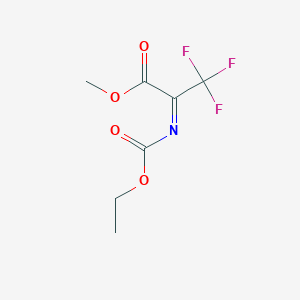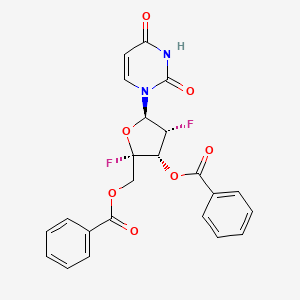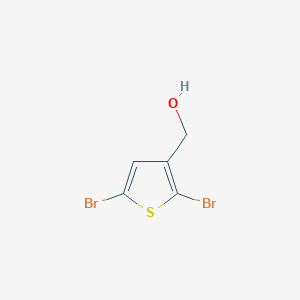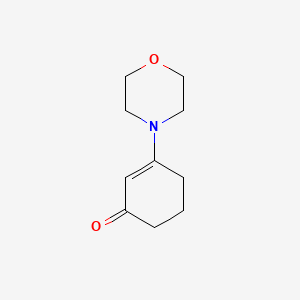
bis(4-cyclohexylphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-cyclohexylphenyl)amine is an organic compound with the molecular formula C24H31N and a molecular weight of 333.51 g/mol It is characterized by the presence of two cyclohexyl groups attached to a phenyl ring, which is further connected to an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-cyclohexylphenyl)amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the Leuckart reaction, which is known for the reductive amination of aldehydes and ketones . This reaction typically involves heating a mixture of benzaldehyde and formamide, resulting in the formation of various amine derivatives.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki–Miyaura coupling reaction is particularly favored due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-cyclohexylphenyl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like alkyl halides (R-X) and acyl chlorides (R-COCl) are used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bis(4-cyclohexylphenyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of bis(4-cyclohexylphenyl)amine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can exhibit various biological activities, including enzyme inhibition and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclohexylphenylamine: A related compound with a single cyclohexyl group attached to the phenyl ring.
Bis(phenolato)amine: A compound with similar structural features but different functional groups.
Uniqueness
Bis(4-cyclohexylphenyl)amine is unique due to the presence of two cyclohexyl groups, which impart distinct steric and electronic properties. This structural feature enhances its potential for forming stable coordination complexes and its versatility in various chemical reactions .
Propriétés
Numéro CAS |
163687-39-6 |
|---|---|
Formule moléculaire |
C24H31N |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
4-cyclohexyl-N-(4-cyclohexylphenyl)aniline |
InChI |
InChI=1S/C24H31N/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h11-20,25H,1-10H2 |
Clé InChI |
MTUXQUMRXRUOEE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4CCCCC4 |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3048212.png)



![[1,1'-Biphenyl]-4-amine, N,N-bis(3,4-dimethylphenyl)-](/img/structure/B3048216.png)

![(6S)-2-amino-3,6-dimethyl-6-[4-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-5H-pyrimidin-4-one](/img/structure/B3048220.png)






